3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
Description
3,4-Difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a fluorinated benzamide derivative featuring a 1,3-thiazole moiety. Its structure comprises a 3,4-difluorobenzamide group linked via an ethyl chain to a 4-(trifluoromethyl)phenyl-substituted thiazole ring. This compound is structurally analogous to pharmacologically relevant benzamides, which often exhibit bioactivity due to their electron-withdrawing substituents (e.g., fluorine, trifluoromethyl) and heterocyclic components . While direct data on its synthesis or applications are absent in the provided evidence, its design aligns with compounds studied for receptor binding (e.g., D3 ligands in ) or agrochemical uses (e.g., pesticides in ).
Properties
IUPAC Name |
3,4-difluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N2OS/c20-15-6-3-12(9-16(15)21)17(27)25-8-7-14-10-28-18(26-14)11-1-4-13(5-2-11)19(22,23)24/h1-6,9-10H,7-8H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBONOADEAEOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 3,4-Difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
- Molecular Formula : C16H15F5N2OS
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and potential as an antimicrobial agent.
Anticancer Activity
Research indicates that compounds with thiazole moieties exhibit significant anticancer properties. In particular, derivatives like 3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide have shown promising results against several cancer cell lines.
Case Study Findings :
- Cell Line Studies : The compound demonstrated cytotoxicity against Jurkat and A-431 cell lines with IC50 values lower than standard drugs like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which is critical for its apoptotic activity .
Antimicrobial Activity
In addition to its anticancer effects, the compound has been studied for its antimicrobial properties. Thiazole derivatives have been noted for their antibacterial activities.
Key Findings :
- Broad-Spectrum Activity : Compounds similar to 3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide showed effective inhibition against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring significantly enhances antibacterial activity, highlighting the importance of substituents in the compound's design .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the chemical structure affect biological activity.
| Compound | Substituent | Activity (IC50) | Remarks |
|---|---|---|---|
| 1 | -CF3 | < 10 µM | High potency against cancer cell lines |
| 2 | -F | < 20 µM | Moderate activity; essential for interaction with target proteins |
| 3 | -Cl | < 15 µM | Improved antibacterial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzamide and Thiazole Moieties
The target compound’s 3,4-difluoro substitution on the benzamide distinguishes it from analogs like 4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (), which lacks the second fluorine atom. Similarly, the 4-(trifluoromethyl)phenyl substituent on the thiazole ring increases lipophilicity relative to unsubstituted phenyl or halophenyl groups (e.g., N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide in ), which may influence membrane permeability .
Comparison with 1,2,4-Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share the difluorophenyl motif but replace the thiazole with a 1,2,4-triazole ring. The thiazole in the target compound offers greater rigidity and distinct electronic properties, which could alter intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to triazoles .
Receptor-Targeting Benzamides
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () demonstrates how substituents like cyano or trifluoromethyl groups on aromatic rings modulate receptor affinity. The target compound’s trifluoromethyl group may similarly enhance binding to hydrophobic pockets in target proteins, as seen in D3 receptor ligands .
Structural and Spectral Comparisons
Spectral Characteristics
- IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s intact benzamide carbonyl, which would exhibit a strong ν(C=O) band near 1680 cm⁻¹.
- NMR : The ¹H-NMR of the ethyl linker (δ ~2.8–3.5 ppm for CH₂ groups) and aromatic fluorine signals (δ ~110–130 ppm in ¹³C-NMR) would align with trends in and .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
